1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S669372
CAS No.
25016-12-0
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

CAS Number

25016-12-0

Product Name

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

1,3-dimethylpyrazole-4-carbaldehyde

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3

InChI Key

IGJREDVLGVEPFI-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C=O)C

Canonical SMILES

CC1=NN(C=C1C=O)C

Synthesis:

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods, with the most common approach involving the condensation of N,N-dimethylformamide and hydrazine hydrate followed by Vilsmeier-Haack formylation. [, ] This versatile building block serves as a valuable precursor for the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and material science. [, ]

Applications in Medicinal Chemistry:

  • Drug discovery: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has been explored as a scaffold for developing novel therapeutic agents targeting various diseases. Studies have shown its potential in developing inhibitors for enzymes like kinases and proteases, which are implicated in various pathological conditions. [, ]
  • Anticancer properties: Derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have exhibited promising anticancer activity in preclinical studies. These compounds are reported to possess mechanisms of action such as inhibiting cell proliferation, inducing apoptosis, and modulating signaling pathways involved in cancer progression. [, ]

Material Science Applications:

  • Organic electronics: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can be used as a building block for the synthesis of functional molecules with potential applications in organic electronics. These molecules can be incorporated into materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to tune electrical and optical properties. [, ]

Future Directions:

Research on 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is ongoing, with continued exploration of its potential in various scientific fields. Further investigations are expected to focus on:

  • Developing novel therapeutic agents with improved efficacy and selectivity.
  • Exploring new functionalities for applications in material science and other areas.
  • Understanding the mechanisms of action of these compounds to guide further development.

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its pyrazole ring structure, which includes two methyl groups at the 1 and 3 positions and an aldehyde functional group at the 4 position. Its molecular formula is C6H8N2OC_6H_8N_2O and it has a molecular weight of 124.14 g/mol. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various agrochemicals and pharmaceuticals.

Typical of aldehydes and pyrazoles:

  • Condensation Reactions: It can react with various nucleophiles to form larger molecules through condensation, often leading to the formation of imines or other derivatives.
  • Reduction Reactions: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl carbon in the aldehyde can undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds, leading to alcohols after hydrolysis.

Research indicates that 1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibits biological activity that may include antimicrobial and antifungal properties. It serves as an important intermediate in synthesizing biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Specific studies have shown its potential effectiveness against certain pathogens, although comprehensive biological profiling is still required to fully understand its pharmacological properties.

Several methods have been developed for synthesizing 1,3-dimethyl-1H-pyrazole-4-carbaldehyde:

  • From Methylhydrazine: One common synthesis involves reacting methylhydrazine with appropriate carbonyl compounds under controlled conditions to yield the desired pyrazole derivative.
  • Using Ethyl Acetoacetate: Another method includes using ethyl acetoacetate and triethyl orthoformate in a series of condensation and cyclization reactions, followed by oxidation to introduce the aldehyde group .
  • Chlorination Method: Synthesis can also be achieved through chlorination reactions involving pyrazole derivatives followed by subsequent transformations .

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is utilized in various fields:

  • Agrochemicals: It acts as an intermediate for synthesizing herbicides, fungicides, and insecticides.
  • Pharmaceuticals: The compound is involved in developing drugs due to its potential biological activities.
  • Organic Synthesis: It serves as a building block in organic chemistry for creating more complex molecules.

Interaction studies involving 1,3-dimethyl-1H-pyrazole-4-carbaldehyde often focus on its reactivity with biological targets or other chemical species. These studies help elucidate its mechanism of action when used as a pharmaceutical agent or agrochemical. For instance, investigations into its interactions with enzymes or receptors can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
3-Methyl-1H-pyrazole-4-carbaldehyde0.88Contains only one methyl group
1-Methyl-1H-pyrazole-4-carbaldehyde0.86Methyl group at the first position
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde0.80Contains three methyl groups
3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde0.78Features a tert-butyl group
1-Ethyl-1H-pyrazole-4-carbaldehyde0.76Ethyl substitution at the first position

Each of these compounds exhibits distinct properties and reactivities based on their structural variations, making them suitable for different applications in organic synthesis and medicinal chemistry.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

Dates

Modify: 2023-08-15

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